Cas no 685106-91-6 (1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME)

1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME structure
685106-91-6 structure
商品名:1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME
CAS番号:685106-91-6
MF:C16H15N3OS
メガワット:297.374801874161
CID:5271013

1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME 化学的及び物理的性質

名前と識別子

    • 1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME
    • (Z)-[(2-methylphenyl)methoxy]({[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene})amine
    • インチ: 1S/C16H15N3OS/c1-13-5-2-3-6-14(13)12-20-18-11-15-7-4-9-19(15)16-17-8-10-21-16/h2-11H,12H2,1H3
    • InChIKey: MUEQNAVKWQZQEI-UHFFFAOYSA-N
    • ほほえんだ: CC1C(CON=CC2N(C3SC=CN=3)C=CC=2)=CC=CC=1

1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
4T-0603-10MG
1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime
685106-91-6 >90%
10mg
£48.00 2025-02-09
Key Organics Ltd
4T-0603-5MG
1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime
685106-91-6 >90%
5mg
£35.00 2025-02-09
Key Organics Ltd
4T-0603-1MG
1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime
685106-91-6 >90%
1mg
£28.00 2025-02-09
Key Organics Ltd
4T-0603-50MG
1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime
685106-91-6 >90%
50mg
£77.00 2025-02-09
Key Organics Ltd
4T-0603-100MG
1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime
685106-91-6 >90%
100mg
£110.00 2025-02-09

1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME 関連文献

1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIMEに関する追加情報

Introduction to 1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME and Its Significance in Modern Chemical Research

The compound with the CAS number 685106-91-6, specifically 1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered attention in recent years due to its potential applications in medicinal chemistry and drug discovery. The presence of both thiazole and pyrrole moieties, coupled with the oxime functional group, endows this compound with unique chemical properties that make it a valuable scaffold for developing novel therapeutic agents.

In the realm of chemical biology, the structural motifs present in 1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME have been extensively studied for their ability to interact with biological targets. The thiazole ring, known for its stability and prevalence in bioactive molecules, plays a crucial role in modulating enzyme activity and receptor binding. Similarly, the pyrrole ring contributes to the molecule's aromaticity and electronic properties, which are essential for its interaction with biological systems. The oxime group, on the other hand, introduces a polar moiety that enhances solubility and binding affinity, making it an attractive feature for drug design.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME to various biological targets with high accuracy. These studies have revealed that the compound exhibits significant potential as an inhibitor of enzymes involved in inflammatory pathways. For instance, preliminary computational models suggest that it may interact with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and play a pivotal role in pain and inflammation. This finding aligns well with the growing interest in developing nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.

The synthesis of 1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME involves a multi-step process that showcases the ingenuity of organic chemists. The reaction sequence typically begins with the formation of the thiazole ring through a condensation reaction between 2-aminothiophene and glyoxal. Subsequently, the pyrrole ring is introduced via a cyclization reaction involving 1-aminoethyl benzaldehyde and malononitrile. The final step involves the introduction of the oxime group through condensation with hydroxylamine derivatives. This synthetic route highlights the importance of carefully orchestrated reactions to achieve the desired molecular architecture.

In vitro studies have begun to elucidate the pharmacological profile of 1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME, providing insights into its potential therapeutic applications. Initial experiments have demonstrated that this compound exhibits inhibitory activity against several enzymes relevant to inflammation and cancer metabolism. For example, researchers have observed significant reductions in COX enzyme activity when treated with submicromolar concentrations of 685106-91-6. Additionally, preliminary cell-based assays suggest that it may induce apoptosis in certain cancer cell lines by disrupting mitochondrial function.

The versatility of 1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME extends beyond its role as a standalone therapeutic agent. Its structural framework serves as an excellent scaffold for designing libraries of derivatives with enhanced pharmacological properties. By modifying various functional groups within the molecule, researchers can fine-tune its binding affinity and selectivity towards specific biological targets. This approach has been successfully employed in high-throughput screening campaigns to identify novel drug candidates with improved efficacy.

The integration of machine learning techniques into drug discovery has further accelerated the development of compounds like 685106-91-6. Predictive models based on large datasets of bioactive molecules have enabled researchers to identify promising candidates for further investigation without resorting to extensive experimental screening. These models take into account various physicochemical properties and biological activities, allowing for rapid optimization of lead compounds. As a result, 1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME has emerged as a promising candidate for further development in both academic and industrial settings.

The future prospects for 685106-91-6 are indeed exciting. Ongoing research aims to explore its potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Additionally, studies are underway to evaluate its efficacy against various types of cancer by targeting key metabolic pathways involved in tumor growth. The compound's unique structural features make it an attractive candidate for developing next-generation therapeutics that combine multiple mechanisms of action.

In conclusion, 685106-91-6 represents a significant advancement in pharmaceutical chemistry due to its innovative structure and promising biological activities. Its synthesis exemplifies the precision and creativity required in modern organic synthesis, while its pharmacological profile highlights its potential as a therapeutic agent. As research continues to uncover new applications for this compound, 685106 -91 -6 will undoubtedly play a crucial role in shaping the future landscape of medicinal chemistry.

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